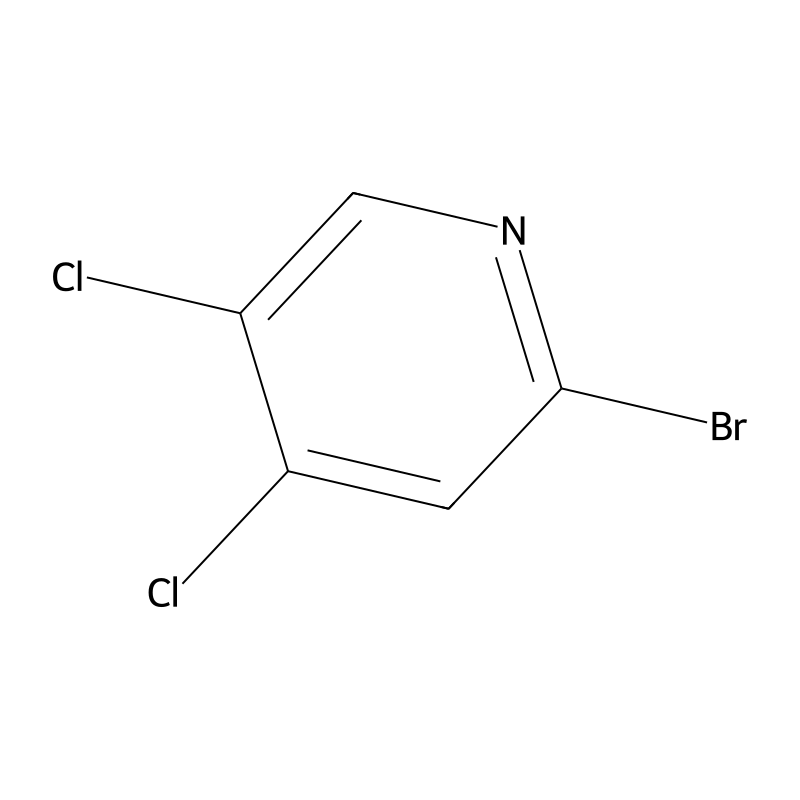

2-Bromo-4,5-dichloropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Heterocyclic Building Block: 2-Bromo-4,5-dichloropyridine possesses a pyridine ring, a common heterocyclic aromatic structure found in many biologically active molecules. The presence of bromine and chlorine substituents might influence its reactivity and potential for further functionalization, making it a valuable building block for the synthesis of novel compounds with diverse applications.

- Medicinal Chemistry: The introduction of halogens like bromine and chlorine can modulate the biological properties of molecules. Research in medicinal chemistry often explores halogenated heterocycles for their potential therapeutic applications []. 2-Bromo-4,5-dichloropyridine could be investigated for its antimicrobial, anti-cancer, or other biological activities.

2-Bromo-4,5-dichloropyridine is a halogenated derivative of pyridine, characterized by the presence of bromine and chlorine substituents on the aromatic ring. Its molecular formula is , and it has a molecular weight of approximately 226.89 g/mol. This compound is recognized for its unique structural features that contribute to its chemical reactivity and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and materials science .

- Bromination and Chlorination: The compound can be synthesized through bromination of 2,4-dichloropyridine followed by chlorination. This typically involves the use of brominating agents such as bromine and chlorinating agents like chlorine under controlled conditions.

- Diazotization: Another synthesis route involves diazotization of 2-amino-4-chloropyridine, which is then followed by chlorination to yield 2-bromo-4,5-dichloropyridine .

- Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions. Common nucleophiles include sodium hydroxide and amines.

- Oxidation and Reduction: The compound can participate in oxidation reactions using agents like potassium permanganate or hydrogen peroxide, as well as reduction reactions with lithium aluminum hydride or hydrogen gas.

Research indicates that 2-Bromo-4,5-dichloropyridine exhibits notable biological activities. It has been investigated for its potential as an enzyme inhibitor, particularly in pathways relevant to cancer and microbial resistance. The halogen atoms may enhance its binding affinity to biological targets, modulating enzyme activity. Additionally, studies suggest that it may possess antimicrobial properties, contributing to its potential therapeutic applications.

The synthesis of 2-Bromo-4,5-dichloropyridine can be achieved through various methods:

- Bromination Reaction:

- Diazotization Followed by Chlorination:

These methods are advantageous due to their relatively high yields and the use of less hazardous reagents compared to traditional methods.

2-Bromo-4,5-dichloropyridine has a wide range of applications across various fields:

- Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.

- Research: Used in studies related to enzyme inhibition and biological pathway investigations.

- Material Science: Explored for its potential in developing new materials due to its unique chemical properties.

Interaction studies involving 2-Bromo-4,5-dichloropyridine reveal its mechanisms of action through various interactions:

- The bromine and chlorine substituents can form halogen bonds with biological molecules.

- The pyridine ring allows for hydrogen bonding and π-π interactions, which are crucial for modulating enzyme activity or receptor function.

Understanding these interactions is essential for elucidating the compound's full potential in therapeutic applications.

Several compounds share structural similarities with 2-Bromo-4,5-dichloropyridine. Here is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-3,5-dichloropyridine | Pyridine ring with bromine and dichloro groups | Different heterocyclic structure compared to pyridine |

| 2-Bromo-1-methyl-1H-imidazole | Imidazole ring with a methyl group | Lacks dichloro substitution; less complex reactivity |

| 4,5-Dihydro-2-(phenylmethyl)-1H-imidazole | Imidazole ring with phenylmethyl substitution | Different functional group leading to varied properties |

Compared to these similar compounds, 2-Bromo-4,5-dichloropyridine stands out due to its unique combination of bromine and chlorine substituents along with its specific structural configuration. This distinctiveness imparts specialized chemical reactivity and biological activity that are advantageous in research and industrial applications.

Regioselective halogenation of pyridine derivatives presents significant challenges due to the electron-deficient nature of the pyridine ring, which renders traditional electrophilic aromatic substitution ineffective. Recent advances in halogenation methodology have focused on temporarily disrupting the aromatic system to enable selective functionalization at otherwise unreactive positions.

The Zincke imine methodology represents a breakthrough in achieving regioselective halogenation of pyridines. This approach involves a ring-opening, halogenation, ring-closing sequence that transforms pyridines into reactive linear imine intermediates. Under these conditions, the distinct electronic characteristics of the Zincke imine intermediates strongly favor halogenation at the carbon corresponding to the 3-position of the original pyridine ring. The process begins with the formation of N-trifluoromethanesulfonyl pyridinium salts, which undergo ring-opening with nucleophilic amines to generate the linear Zincke imine intermediates.

Experimental studies have demonstrated that halogenation of these imine intermediates proceeds with exceptional regioselectivity under mild conditions. The method accommodates various halogen electrophiles including N-bromosuccinimide, N-chlorosuccinimide, and N-iodosuccinimide, with the selectivity-determining step varying based on the specific halogen electrophile employed. Following halogenation, ring closure is achieved using ammonium salts or acids, reforming the pyridine ring with the desired halogen substituent installed at the target position.

Phosphine-mediated halogenation strategies offer an alternative approach for regioselective functionalization. This methodology employs designed heterocyclic phosphines that are installed at specific positions of pyridines as phosphonium salts, subsequently displaced with halide nucleophiles through a nucleophilic aromatic substitution pathway. Computational studies indicate that the carbon-halogen bond formation occurs via an S_NAr mechanism, with phosphine elimination serving as the rate-determining step. The steric interactions during carbon-phosphorus bond cleavage account for observed differences in reactivity between 2- and 3-substituted pyridines.

2-Bromo-4,5-dichloropyridine demonstrates distinctive reactivity patterns in nucleophilic aromatic substitution reactions due to the electronic influence of the pyridine nitrogen atom and the strategic positioning of halogen substituents [1] [2]. The compound exhibits preferential reactivity at the 2-position (α to nitrogen) over the 4- and 5-positions, following the established regioselectivity patterns for pyridine derivatives.

The addition-elimination mechanism represents the predominant pathway for nucleophilic aromatic substitution in this compound [3] [4]. Computational studies using density functional theory calculations reveal that nucleophilic attack at the 2-position proceeds through a stepwise mechanism with an activation energy barrier of approximately 13.8 kcal/mol [5] [6]. This relatively low barrier reflects the significant stabilization provided by the nitrogen atom, which can accommodate negative charge density in the intermediate anionic complex through resonance delocalization.

Mechanistic studies demonstrate that the rate-determining step involves the initial nucleophilic attack, forming a negatively charged tetrahedral intermediate known as a Meisenheimer complex [2]. The stability of this intermediate is enhanced by the electron-withdrawing pyridine nitrogen, which delocalizes the negative charge through the aromatic π-system. Resonance structures show that the most stable canonical forms place the negative charge directly on the electronegative nitrogen atom, providing substantial thermodynamic driving force for the reaction [1] [7].

Regioselectivity patterns in nucleophilic substitution follow the order: C2 > C4 >> C3 >> C5 [8] [9]. This selectivity arises from the differential ability of each position to stabilize the anionic intermediate. Attack at C2 and C4 positions generates intermediates where negative charge can be delocalized onto nitrogen, while substitution at C3 lacks this stabilization mechanism. The C5 position shows minimal reactivity due to its electronic isolation from the nitrogen center.

Kinetic investigations reveal that reactions with oxygen nucleophiles (methoxide, phenoxide) proceed efficiently under moderate conditions (60-80°C) in polar protic solvents [10] . The second-order rate constants for methoxide substitution at the 2-position are approximately three times higher than those observed at the 4-position, reflecting the superior electronic stabilization available at the α-position. Nitrogen nucleophiles (amines, amides) require more forcing conditions (80-120°C) but achieve comparable yields (60-85%) with high regioselectivity .

Solvent effects play crucial roles in determining reaction efficiency and selectivity. Dipolar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance nucleophilicity by reducing ion-pairing effects, while protic solvents can provide additional stabilization through hydrogen bonding to the developing negative charge [13] [5]. The choice of base is equally critical, with strong non-nucleophilic bases like cesium carbonate and potassium tert-butoxide providing optimal results by minimizing competing side reactions.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most versatile and widely utilized transformations of 2-bromo-4,5-dichloropyridine, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions [14] [15] [16]. The differential reactivity of bromine versus chlorine substituents provides excellent chemoselectivity, allowing for sequential functionalization strategies.

Suzuki-Miyaura coupling reactions proceed through the established three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination [17]. The bromine substituent at the 2-position undergoes preferential oxidative addition to palladium(0) complexes due to its weaker carbon-halogen bond (68.5 kcal/mol versus 82.3 kcal/mol for C-Cl bonds) [18]. This selectivity enables highly efficient coupling with arylboronic acids and esters under standard conditions employing tetrakis(triphenylphosphine)palladium(0) as catalyst.

Ligand effects significantly influence both reaction efficiency and regioselectivity in palladium-catalyzed transformations [15] [16]. Sterically demanding phosphine ligands such as tri-tert-butylphosphine promote monoligated palladium complexes that exhibit enhanced reactivity toward aryl halides. Conversely, bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene stabilize bis-ligated complexes that show conventional C2-selectivity patterns. N-Heterocyclic carbene ligands provide unique opportunities for achieving unconventional site-selectivity, with IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) enabling C4-selective coupling under optimized conditions [15].

Negishi coupling reactions utilizing organozinc reagents demonstrate exceptional efficiency with 2-bromo-4,5-dichloropyridine [19]. The high nucleophilicity of zinc-carbon bonds facilitates rapid transmetalation, often proceeding at room temperature with appropriate catalyst systems. These reactions tolerate a broad range of functional groups and provide access to complex substituted pyridines that are challenging to prepare through alternative methods.

Mechanistic investigations using computational methods reveal that the oxidative addition step generally represents the rate-determining process for aryl bromides, with activation barriers ranging from 10-25 kcal/mol depending on the specific catalyst and ligand environment [20]. The electron-deficient nature of the pyridine ring facilitates this step by lowering the LUMO energy and enhancing the electrophilicity of the carbon-bromine bond. Subsequent transmetalation and reductive elimination steps proceed rapidly under typical reaction conditions.

Reaction optimization studies demonstrate that catalyst loading can be reduced to as low as 1 mol% palladium while maintaining high yields (>90%) through judicious choice of ligands and reaction conditions [21] [22]. The use of microwave irradiation accelerates these transformations significantly, reducing reaction times from hours to minutes while improving overall efficiency [23].

Electrophilic Halogenation and Functionalization

Electrophilic aromatic substitution on 2-bromo-4,5-dichloropyridine presents significant mechanistic challenges due to the strongly electron-withdrawing nature of the pyridine nitrogen and the deactivating effects of existing halogen substituents [24] [25] [26]. Unlike benzene derivatives, pyridine rings require harsh conditions and specialized reagents to achieve electrophilic functionalization.

Halogenation reactions using elemental halogens or N-halosuccinimides proceed preferentially at the 3-position, the most nucleophilic site on the deactivated pyridine ring [27] [28] [29]. Bromination with N-bromosuccinimide in the presence of radical initiators provides a viable route to tribrominated products, though yields are typically moderate (30-70%) due to the electron-poor nature of the substrate. The reaction mechanism involves initial formation of electrophilic halogen species, followed by rate-determining attack at the aromatic ring to generate a positively charged arenium ion intermediate.

Mechanistic studies reveal that electrophilic substitution at the 3-position benefits from the absence of direct electronic interaction with the nitrogen atom, which would destabilize positively charged intermediates [25] [30] [26]. Resonance analysis of the arenium ion intermediates shows that attack at C2 or C4 places positive charge adjacent to the electron-withdrawing nitrogen, resulting in highly unstable structures. The C3 position represents the optimal compromise between electronic effects and steric accessibility.

Alternative electrophilic functionalization strategies have been developed to overcome the inherent low reactivity of halogenated pyridines [27] [28]. Zincke imine formation through ring-opening provides access to acyclic intermediates that undergo facile halogenation followed by ring-closure to regenerate the pyridine scaffold with new substitution patterns. This methodology enables 3-selective halogenation under mild conditions that would be impossible through direct electrophilic substitution.

Acid-mediated activation represents another approach to enhance electrophilic reactivity [31]. Protonation of unsubstituted nitrogen centers in related pyridine systems increases the electron deficiency of the ring, paradoxically facilitating certain electrophilic transformations. However, this approach is limited by the tendency of pyridines to undergo N-alkylation or N-acylation rather than C-substitution under strongly acidic conditions.

Computational investigations using time-dependent density functional theory provide insights into the electronic structure requirements for successful electrophilic substitution [25]. The HOMO-LUMO gap in 2-bromo-4,5-dichloropyridine is significantly larger than in benzene derivatives, reflecting the reduced nucleophilicity of the aromatic π-system. Activation energies for electrophilic attack typically exceed 25 kcal/mol, necessitating elevated temperatures and aggressive reaction conditions.

Reductive Dehalogenation Processes

Reductive dehalogenation of 2-bromo-4,5-dichloropyridine offers strategic opportunities for selective functional group manipulation, particularly exploiting the differential reactivity of bromine versus chlorine substituents [32] [13] [33]. Metal-mediated reduction processes provide excellent chemoselectivity, enabling step-wise removal of halogen atoms under controlled conditions.

Zinc-mediated reduction represents the most commonly employed method for C-Br bond cleavage in halopyridine systems [34] [35] [36]. The mechanism involves single-electron transfer from zinc metal to the organic halide, generating aryl radical intermediates that subsequently abstract hydrogen atoms from the reaction medium. The reduction potential of the C2-Br bond (approximately -1.8 V versus SCE) is well-matched to the reducing power of zinc in protic solvents, enabling efficient debromination under mild conditions (25-60°C).

Palladium-catalyzed hydrodehalogenation provides an alternative approach with enhanced selectivity and functional group tolerance [13] [17]. The use of polymethylhydrosiloxane (PMHS) as a hydride source in combination with palladium acetate and potassium fluoride enables room-temperature reduction of aryl bromides while leaving chlorine substituents intact. This remarkable chemoselectivity stems from the differential binding affinities of bromine and chlorine to palladium centers, with bromide representing a significantly better leaving group in the oxidative addition step.

Mechanistic investigations reveal that palladium-catalyzed processes proceed through Pd(0)/Pd(II) catalytic cycles involving oxidative addition of the aryl halide, followed by σ-bond metathesis with the silicon-hydrogen bond and final reductive elimination of the aromatic C-H bond [13]. The rate-determining step varies with substrate structure and reaction conditions, but typically involves either oxidative addition (for electron-rich substrates) or reductive elimination (for electron-poor pyridines).

Electrochemical reduction methods provide precise control over the extent of dehalogenation through applied potential modulation [32]. Cyclic voltammetry studies demonstrate that 2-bromo-4,5-dichloropyridine exhibits two distinct reduction waves corresponding to bromine removal (-1.68 V) and subsequent chlorine reduction (-2.1 V). This potential difference enables selective mono-dehalogenation through careful control of electrochemical conditions.

Photochemical reduction pathways utilizing hantzsch ester (HEH) as an electron donor have emerged as valuable alternatives for functional group-sensitive substrates [32]. The mechanism involves photoredox catalysis with iridium complexes that facilitate single-electron transfer to the aryl halide, followed by proton-coupled electron transfer to generate the reduced product. These conditions are particularly valuable for substrates containing oxidation-sensitive functional groups that would decompose under traditional metal-mediated conditions.

Selectivity patterns in reductive dehalogenation consistently favor bromine removal over chlorine, with rate ratios typically exceeding 10:1 under comparable conditions [13] [35]. This selectivity enables synthetic strategies that utilize selective debromination to reveal reactive sites for subsequent functionalization, providing orthogonal approaches to multi-substituted pyridine synthesis.

Acid/Base-Mediated Transformations

Acid and base-mediated transformations of 2-bromo-4,5-dichloropyridine encompass a diverse range of mechanistic pathways that exploit the amphoteric nature of the pyridine nitrogen and the polarizable halogen substituents [31] [5] [33]. These reactions provide access to functional group interconversions that complement metal-catalyzed processes while operating under fundamentally different mechanistic principles.

Brønsted acid activation enhances the electrophilicity of halogenated pyridines through nitrogen protonation, generating pyridinium salts with dramatically altered electronic properties [31] [37]. Protonation shifts the pKa of the nitrogen from approximately 5.2 (for 2-bromopyridine) to negative values, creating a powerfully electron-withdrawing ammonium center. This activation enables nucleophilic substitution reactions that would be prohibitively slow under neutral conditions, with rate enhancements exceeding 1000-fold for certain transformations.

Mechanistic studies of acid-catalyzed processes reveal that proton-coupled electron transfer (PCET) represents a key pathway for halogen activation [32] [5]. Computational investigations demonstrate that simultaneous protonation and reduction of aryl halides proceeds through concerted transition states with activation barriers significantly lower than those for stepwise protonation-reduction sequences. The calculated barrier for PCET activation of 2-bromopyridine is approximately 13.0 kcal/mol, comparable to typical nucleophilic substitution processes.

Base-catalyzed isomerization reactions provide unexpected opportunities for achieving non-traditional regioselectivity patterns through halogen dance mechanisms [38] [33]. Treatment of 3-bromopyridines with strong bases generates pyridyne intermediates that can be intercepted by nucleophiles to yield 4-substituted products with excellent selectivity. This methodology exploits the kinetic accessibility of C-H deprotonation adjacent to electron-withdrawing substituents, followed by elimination to form highly reactive aryne species.

Computational mechanistic analysis of base-catalyzed transformations reveals that pyridyne formation proceeds through E2 elimination pathways with concerted C-H deprotonation and C-X bond cleavage [33] [39]. The transition state geometry shows significant carbanionic character at the deprotonation site, stabilized by the electron-withdrawing effects of both the nitrogen atom and adjacent halogen substituents. Calculated activation energies for pyridyne formation range from 15-25 kcal/mol, depending on the specific substitution pattern and base employed.

pH-dependent equilibria play crucial roles in determining reaction outcomes for acid-base transformations [31] [5]. The Henderson-Hasselbalch equation governs the proportion of neutral versus protonated pyridine species, with dramatic consequences for subsequent reactivity. At pH < 2, essentially all pyridine molecules exist as pyridinium cations, while pH > 8 ensures predominantly neutral species. This pH dependence enables switchable reactivity where reaction pathways can be controlled through simple pH adjustment.